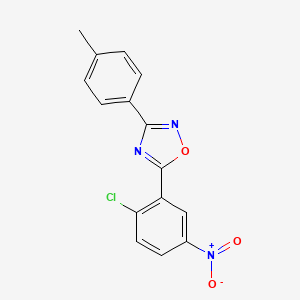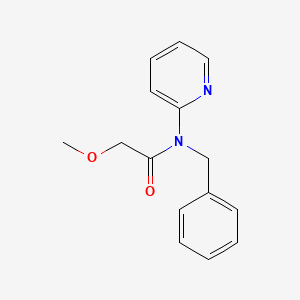![molecular formula C15H13N3O3S B5843684 N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide, also known as BZ-423, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. BZ-423 is a member of the thiosemicarbazone family, which has been shown to have anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to inhibit the activity of the transcription factor NF-κB, which is known to play a key role in regulating the immune response and inflammation. By inhibiting NF-κB activity, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide can reduce inflammation and prevent the activation of immune cells. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Biochemical and Physiological Effects:
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to induce apoptosis and inhibit angiogenesis. In immune cells, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide can reduce inflammation by inhibiting NF-κB activity. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been shown to reduce oxidative stress and protect against mitochondrial damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide is its specificity for NF-κB inhibition, which can reduce off-target effects. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been shown to have low toxicity in animal studies. However, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide can be difficult to synthesize and purify, which can limit its availability for lab experiments. In addition, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has not yet been tested in clinical trials, which limits its potential for clinical use.
Orientations Futures
There are several future directions for N-[(benzylamino)carbonothioyl]-2-nitrobenzamide research. One area of interest is the development of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide analogs with improved potency and selectivity. Another direction is the investigation of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide in combination with other therapies, such as chemotherapy or immunotherapy. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide could also be studied for its potential use in treating other diseases, such as neurodegenerative disorders or viral infections. Finally, clinical trials are needed to determine the safety and efficacy of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide in humans.
Méthodes De Synthèse
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide is synthesized by reacting 2-nitrobenzaldehyde with benzylisothiocyanate in the presence of an acid catalyst. The resulting product is then treated with hydrazine hydrate to obtain the final compound, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide. This synthesis method has been optimized to increase the yield and purity of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide.
Applications De Recherche Scientifique
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In cancer research, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Inflammatory disorders, such as Crohn's disease and ulcerative colitis, have also been targeted for N-[(benzylamino)carbonothioyl]-2-nitrobenzamide therapy.
Propriétés
IUPAC Name |
N-(benzylcarbamothioyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-14(12-8-4-5-9-13(12)18(20)21)17-15(22)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIZVLCKZKNWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)


![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5843678.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
